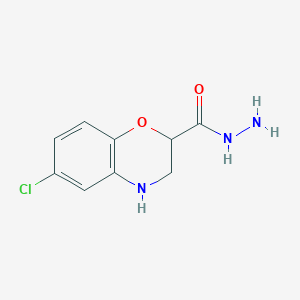

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a chemical compound with the molecular formula C8H8ClNO . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . For instance, one study described the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives . Another study evaluated an enantioselective synthesis of the compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For example, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are subject to ongoing research . For instance, one study reported the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For example, its molecular weight is 169.61 , and its 1H NMR and 13C NMR spectra have been reported .Mechanism of Action

Target of Action

Similar compounds have been found to target dna topoisomerase enzymes , which play a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

Based on the behavior of similar compounds, it could potentially interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to affect the function of dna topoisomerases, which are involved in numerous cellular processes, including dna replication and transcription .

Result of Action

Similar compounds have been found to inhibit the function of dna topoisomerases, potentially leading to cell death .

Advantages and Limitations for Lab Experiments

The use of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide in laboratory experiments has a number of advantages. It is a versatile compound that can be used as a building block for the synthesis of various other compounds. In addition, it is relatively easy to synthesize and is relatively non-toxic. However, there are some limitations associated with the use of this compound in laboratory experiments. It is not very soluble in water and is sensitive to light and air. In addition, it can be difficult to store, as it can degrade over time.

Future Directions

There are a number of potential future directions for the use of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide. It could be used in the development of novel therapeutic agents, such as small molecule drugs. It could also be used in the development of new enzyme inhibitors and in the study of protein-protein interactions. In addition, it could be used in the study of the structure and function of proteins, as well as in the development of new diagnostic tools. Finally, it could be used in the study of gene expression and the regulation of gene expression.

Synthesis Methods

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can be synthesized via a variety of methods. The most common method is a three-step reaction, which includes the reaction of benzoxazine with ethyl chloroformate, followed by the reaction with hydrazine, and finally the reaction with 2-chloroacetohydrazide. This method has been used successfully to produce this compound in high yields. Other methods, such as the reaction of benzoxazine with ethylene chlorohydrin, have also been used to synthesize this compound.

Scientific Research Applications

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various other compounds, such as pharmaceuticals, antibiotics, and other organic compounds. In addition, this compound has been used in the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. It has also been used in the study of the structure and function of proteins, as well as in the development of novel therapeutic agents.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is not well-established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-5-1-2-7-6(3-5)12-4-8(15-7)9(14)13-11/h1-3,8,12H,4,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOXYTVXRJJPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)

![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)

![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)

![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)

![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)

![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)